(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one
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Overview
Description
(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a diiodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Diiodophenyl Group: The diiodophenyl group can be introduced via electrophilic substitution reactions, where iodine is added to a phenol derivative in the presence of an oxidizing agent.
Condensation Reaction: The final step involves the condensation of the diiodophenyl derivative with the benzothiophene core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzothiophenes.
Scientific Research Applications
(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diiodophenyl group can participate in halogen bonding, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with chlorine atoms instead of iodine.
Benzylamine: Contains a benzyl group attached to an amine, similar to the benzothiophene core.
Triple Bond Compounds: Such as acetylene, which have strong triple bonds but differ significantly in structure.
Uniqueness
(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one is unique due to its combination of a benzothiophene core and a diiodophenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8I2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUALQVLBDZQZ-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)I)I)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8I2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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